![molecular formula C11H20O2 B14494404 7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane CAS No. 62994-80-3](/img/structure/B14494404.png)
7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[321]octane is a bicyclic organic compound with a unique structure that includes a methoxy group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of gold catalysts and specific reaction conditions would be essential for maintaining the efficiency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts for the Ferrier rearrangement, tempo oxoammonium tetrafluoroborate for oxidation, and ZnBr2 for aldol reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of allylic silylethers can lead to the formation of 8-oxabicyclo[3.2.1]octanes and their analogs .
Applications De Recherche Scientifique
7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-oxabicyclo[3.2.1]octane
- 11-oxatricyclo[5.3.1.0]undecane
- 8-azabicyclo[3.2.1]octane
Uniqueness
7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which includes a methoxy group and three methyl groups. This unique structure provides distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
62994-80-3 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
7-methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H20O2/c1-7-8-5-6-11(2,3)9(7)10(12-4)13-8/h7-10H,5-6H2,1-4H3 |
Clé InChI |
PDJMXBSPTJOXAX-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCC(C1C(O2)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


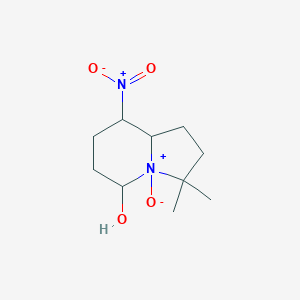
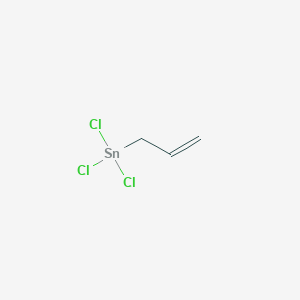
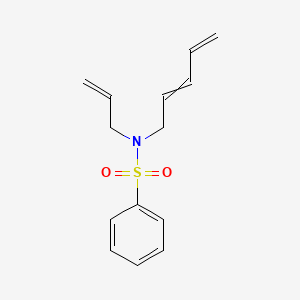
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)
![N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14494344.png)
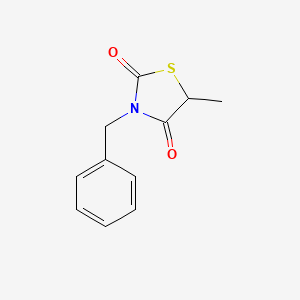
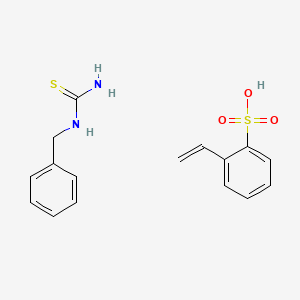
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)
![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)

![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)

